N-(2-hydroxyethyl)piperidine-3-carboxamide
Overview
Description
N-(2-hydroxyethyl)piperidine-3-carboxamide: is an organic compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a carboxamide group at the third position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxyethylation of Piperidine-3-carboxamide: The synthesis of N-(2-hydroxyethyl)piperidine-3-carboxamide can be achieved by reacting piperidine-3-carboxamide with ethylene oxide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the nitrogen atom on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Alternative Methods: Another method involves the reaction of piperidine-3-carboxamide with 2-chloroethanol in the presence of a base. This method also results in the formation of the hydroxyethyl group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)piperidine-3-carboxamide can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)piperidine-3-carboxamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and hydrophobic interactions makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. Its structure allows for the design of molecules that can selectively inhibit specific enzymes, making it a valuable lead compound in drug discovery.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Piperidine-3-carboxamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.
N-(2-hydroxyethyl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at the fourth position, resulting in different chemical behavior.
Uniqueness: N-(2-hydroxyethyl)piperidine-3-carboxamide is unique due to the presence of both the hydroxyethyl and carboxamide groups at specific positions on the piperidine ring. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHDGCQINZWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375168 | |
Record name | N-(2-hydroxyethyl)piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-54-6 | |
Record name | N-(2-hydroxyethyl)piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496057-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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